GABA-A Receptor Binding Affinity: Securinine vs. Allosecurinine and Virosecurinine
(–)-Securinine inhibits [3H]GABA binding to rat brain membranes with an IC50 of approximately 50 µM. In contrast, the stereoisomers allosecurinine and virosecurinine exhibit IC50 values greater than 1 mM—a >20-fold reduction in binding affinity that renders them functionally inactive at physiologically relevant concentrations [1]. For comparison, the classical GABA-A antagonist bicuculline has an IC50 approximately 7-fold lower (more potent) than securinine in this same assay, establishing securinine as an intermediate-potency tool compound [1].
| Evidence Dimension | Inhibition of [3H]GABA binding to GABA-A receptor |
|---|---|
| Target Compound Data | IC50 ≈ 50 µM |
| Comparator Or Baseline | Allosecurinine: IC50 > 1 mM; Virosecurinine: IC50 > 1 mM; Bicuculline: IC50 ~7 µM (7-fold more potent than securinine) |
| Quantified Difference | Securinine is >20-fold more potent than allosecurinine and virosecurinine; 7-fold less potent than bicuculline |
| Conditions | Equilibrium binding assay using [3H]GABA and rat brain membranes; room temperature; radioligand concentration not explicitly specified in the abstract but standard conditions for the era |
Why This Matters
This >20-fold potency differential establishes that stereoisomeric purity is not a minor specification concern but a functional requirement—using allosecurinine or virosecurinine in GABA-A targeted assays yields no measurable receptor binding activity.
- [1] Beutler JA, Karbon EW, Brubaker AN, Malik R, Curtis DR, Enna SJ. Securinine alkaloids: a new class of GABA receptor antagonist. Brain Res. 1985;330(1):135-40. PMID: 2985189. View Source
